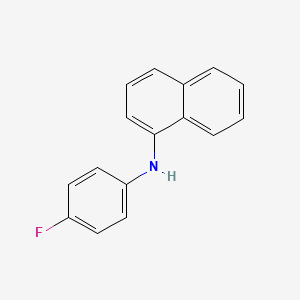

N-(4-Fluorophenyl)naphthalen-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

575-26-8 |

|---|---|

Molecular Formula |

C16H12FN |

Molecular Weight |

237.27 g/mol |

IUPAC Name |

N-(4-fluorophenyl)naphthalen-1-amine |

InChI |

InChI=1S/C16H12FN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H |

InChI Key |

LJSMFQJNLMAWMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Naphthalen 1 Amine and Analogues

Direct Synthetic Approaches to N-Aryl Naphthalene-Amine Core Structures

Direct methods for the synthesis of the N-aryl naphthalene-amine scaffold primarily focus on the efficient formation of the bond between the naphthalene (B1677914) ring and the aryl amine nitrogen. These approaches include classical reactions as well as modern transition metal-catalyzed transformations.

Amination reactions are a cornerstone in the synthesis of aromatic amines. These methods involve the reaction of an amine with a carbonyl compound followed by reduction, direct substitution of a leaving group on the naphthalene ring by an amine, or the use of metal catalysts to facilitate the coupling of an amine with a naphthalene derivative.

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This two-step, one-pot process typically involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov For the synthesis of N-(4-Fluorophenyl)naphthalen-1-amine, this would involve the condensation of 1-naphthaldehyde (B104281) with 4-fluoroaniline (B128567), followed by reduction.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. nih.gov The choice of reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present. The reaction conditions are generally mild, making this a favorable method for many applications. researchgate.net A study on the reductive amination of furanic aldehydes with various anilines demonstrated high yields for the corresponding N-substituted furfurylamines. For instance, the reaction of 5-(acetoxymethyl)furfural with 4-fluoroaniline yielded the product in over 98% yield. mdpi.com This highlights the efficiency of reductive amination for coupling aromatic amines with aldehydes.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Naphthaldehyde | 4-Fluoroaniline | NaBH₄ | Methanol | Data not available |

| 5-(Acetoxymethyl)furfural (analogue) | 4-Fluoroaniline | H₂/CuAlOₓ | Methanol | >98 |

The direct alkylation of an amine via a nucleophilic substitution (SN2) reaction is a classical approach to forming C-N bonds. In the context of synthesizing this compound, this would involve the reaction of 4-fluoroaniline with a 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene). However, this method is often hampered by a significant drawback: polyalkylation. tminehan.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. This lack of selectivity makes it a less practical method for the controlled synthesis of mono-alkylated amines. tminehan.com

To circumvent the issue of polyalkylation, alternative methods like the Gabriel synthesis can be employed for the preparation of primary amines, which can then be further functionalized. masterorganicchemistry.com However, for the direct synthesis of a secondary diarylamine like this compound, SN2 alkylation is generally not the preferred route due to these control issues.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines. rug.nl This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines, including anilines. The reaction has broad substrate scope and functional group tolerance, making it a highly valuable tool in modern organic synthesis. researchgate.net

The synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene) with 4-fluoroaniline. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | 4-Fluoroaniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene (B28343) | 100 | Data not available |

| 2-Bromo-13α-estrone 3-methyl ether (analogue) | 4-Nitroaniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 (MW) | 94 |

| 4-Bromo-13α-estrone 3-methyl ether (analogue) | Aniline (B41778) | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 (MW) | 91 |

As illustrated by analogous reactions in the estrone (B1671321) series, high yields can be achieved under microwave irradiation with Pd(OAc)₂ as the catalyst, X-Phos as the ligand, and KOt-Bu as the base. nih.gov These conditions are expected to be applicable to the synthesis of this compound.

Condensation reactions provide an alternative route to the naphthalene-amine scaffold by assembling the core structure from smaller building blocks. The Betti reaction is a notable example of such a strategy.

The Betti reaction is a multicomponent reaction that involves the condensation of a naphthol (typically 2-naphthol), an aldehyde, and an amine to produce aminobenzylnaphthol derivatives, also known as Betti bases. nih.gov This reaction is a special case of the Mannich reaction and is particularly valuable for the synthesis of chiral compounds when a chiral amine is used as one of the components. nih.gov

The products of the Betti reaction, aminobenzylnaphthols, are not the final N-aryl naphthalene-amine but are important chiral intermediates. These intermediates can be further transformed to obtain the desired products. For instance, a Betti base can undergo N-debenzylation through Pd/C-catalyzed hydrogenolysis to yield the corresponding amine hydrochloride. rsc.orgresearchgate.net This amine can then be subjected to an N-arylation reaction, such as the Buchwald-Hartwig amination, to introduce the 4-fluorophenyl group, thus completing the synthesis of a chiral this compound analogue.

The Betti reaction itself proceeds by the initial formation of an imine from the aldehyde and the amine, which then reacts with the electron-rich naphthol to form the C-C bond. nih.gov

| Naphthol | Aldehyde | Amine | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| 2-Naphthol (B1666908) | Benzaldehyde | (S)-Methylbenzylamine | THF | 73 °C, 17-18 h | Chiral Aminobenzylnaphthol |

| 1-Naphthol | Aromatic Aldehydes | Secondary Amines | Various | Various | Aminobenzylnaphthol |

The versatility of the Betti reaction in creating complex, chiral structures makes it an important indirect route for the synthesis of chiral N-aryl naphthalene-amine derivatives.

Heterocyclic Ring Formation Incorporating Fluorophenyl and Naphthalene Moieties

The structural framework of this compound serves as a valuable precursor for the synthesis of complex heterocyclic systems that integrate both the fluorophenyl and naphthalene rings. These methodologies are crucial in medicinal chemistry for creating novel compounds with potential biological activities.

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. nih.govjpionline.org This reaction can be adapted to create thiazole derivatives incorporating the this compound scaffold.

A general approach involves a one-pot, multi-component procedure where an appropriately substituted α-bromoketone reacts with a thiourea (B124793) or thiosemicarbazone derivative. nih.govasianpubs.org For instance, the synthesis of fluorophenyl-based thiazoles has been successfully achieved by condensing 2-bromo-4-fluoroacetophenone with various thiosemicarbazones in refluxing ethanol (B145695). nih.gov This condensation leads to the formation of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields (61-80%). nih.gov

To specifically incorporate the naphthalen-1-amine moiety, a thiourea derivative of this compound could be reacted with an α-haloketone. The general mechanism involves the initial formation of an intermediate by the reaction of the α-haloketone and thiourea, followed by cyclocondensation to yield the final thiazole derivative. nih.gov The versatility of the Hantzsch reaction allows for the introduction of various substituents on the thiazole ring by selecting different starting reagents. jpionline.org Microwave-assisted Hantzsch reactions have also been reported to provide higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Table 1: Hantzsch Thiazole Synthesis Parameters This table is a representative example based on analogous reactions.

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| α-haloketone, Thiourea, Substituted Benzaldehyde | Silica supported tungstosilisic acid / EtOH/Water | Conventional heating or Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |

| Ketone, Thiourea, Iodine | None | Steam bath, overnight | 2-amino, 4-substituted phenyl thiazole | High | jpionline.org |

The construction of pyrazole (B372694) rings containing both fluorophenyl and naphthalene moieties can be effectively achieved through a two-step process involving the initial formation of a pyrazoline intermediate followed by its oxidative aromatization. mdpi.comresearchgate.net This strategy has been successfully employed to synthesize 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.comresearchgate.netdoaj.org

The first step is the synthesis of the pyrazoline precursor. This can be accomplished via a one-pot, three-component reaction under microwave irradiation. mdpi.comresearchgate.net For example, 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118) can be reacted under basic conditions to yield the corresponding fluorinated pyrazoline. mdpi.com

Table 2: Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1-Acetylnaphthalene, 4-Fluorobenzaldehyde, Phenylhydrazine | NaOH, EtOH, Microwave (180 W, 2 min) | Fluorinated Pyrazoline | 54.82% | mdpi.comresearchgate.net |

Derivatization and Functionalization Strategies

Further chemical diversity can be introduced by modifying the core structure of this compound through various derivatization and functionalization reactions.

The secondary amine functionality in this compound is a key site for chemical modification, allowing for the synthesis of a variety of novel intermediates with altered reactivity and properties.

Triflation is a crucial chemical transformation used to convert hydroxyl groups into triflates (trifluoromethanesulfonates), which are excellent leaving groups. This enhances the reactivity of the molecule for subsequent cross-coupling reactions. While this compound itself does not possess a hydroxyl group for direct triflation, this reaction is highly relevant for its hydroxylated analogues.

For instance, the triflation of 1-[(1S)-(4-fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol, a structurally similar compound, has been demonstrated. mdpi.com The reaction was performed using trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine (B92270) as a base, with dichloromethane (B109758) serving as the solvent at room temperature. mdpi.com This conversion of the nucleophilic 2-naphthol hydroxyl group into a triflate leaving group is a critical step for enabling palladium-catalyzed cross-coupling reactions, thereby allowing for the synthesis of more complex molecules such as aminophosphines for use in asymmetric catalysis. mdpi.com This highlights a powerful strategy for functionalizing analogues of this compound that bear a hydroxyl substituent.

The this compound scaffold is well-suited for intramolecular cyclization and condensation reactions to construct polycyclic heterocyclic systems. These reactions typically involve the introduction of a reactive side chain onto the amine nitrogen, followed by an acid-mediated ring closure onto the naphthalene or fluorophenyl ring.

A relevant example is the triflic acid-mediated cyclization of N-cinnamoyl-1-naphthylamines. nih.gov In this reaction, the N-acylated naphthalene derivative undergoes an intramolecular cyclization to form either 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones or 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones. nih.gov The regioselectivity of the cyclization is dependent on the specific reaction conditions and the substitution pattern of the starting material. Furthermore, N-benzyl analogues of these compounds can undergo a unique cascade reaction, leading to the formation of novel heptacyclic structures. nih.gov

These examples demonstrate the potential of this compound to act as a building block for complex, fused-ring systems through carefully designed intramolecular cyclization strategies. Such reactions could be initiated by first acylating the amine with a suitable partner, followed by acid-catalyzed ring closure to generate novel polycyclic aromatic compounds. For example, intramolecular Friedel-Crafts type reactions or other condensation strategies could lead to the formation of new five, six, or seven-membered rings fused to the naphthalene core. mdpi.com

Strategic Incorporation of Diverse Substituents on Aryl Moieties

The ability to modify the electronic and steric nature of the N-aryl ring is crucial for fine-tuning the characteristics of N-arylnaphthalen-1-amines. This is commonly achieved through well-established catalytic C-N bond-forming reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These methods allow for the coupling of naphthalen-1-amine or its derivatives with a wide array of substituted aryl halides.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. nih.gov This palladium-catalyzed reaction typically involves the coupling of an amine with an aryl halide or triflate. In the context of synthesizing analogues of this compound, this would involve reacting naphthalen-1-amine with various substituted fluorophenyl halides or reacting 4-fluoroaniline with a 1-halonaphthalene bearing other substituents.

Research has demonstrated that the choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and reaction efficiency. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the catalytic activity, allowing for the coupling of even challenging substrates. nie.edu.sg The reaction conditions can be optimized to accommodate a wide range of substituents on the aryl halide, including both electron-donating and electron-withdrawing groups. This versatility is crucial for creating a library of compounds with diverse electronic properties.

A general protocol for the Buchwald-Hartwig amination to synthesize these compounds involves heating the aryl halide, the amine, a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand, and a base (such as NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene or dioxane. mit.edu

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Substituted N-Aryl Naphthalenes

| Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 1-Bromonaphthalene | 4-Fluoroaniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | High |

| 1-Chloronaphthalene | 4-Methoxyaniline | (NHC)Pd(allyl)Cl | LHMDS | Toluene | Good |

| 4-Bromo-1-fluorobenzene | Naphthalen-1-amine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | Excellent |

| 4-Trifluoromethylphenyl bromide | Naphthalen-1-amine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | Good |

Note: This table is a representative compilation based on general knowledge of the Buchwald-Hartwig reaction scope. Specific yields are highly dependent on the precise reaction conditions and the nature of the substituents.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. nih.gov While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder temperatures with the use of specific ligands. nih.gov This reaction is a viable alternative to palladium-catalyzed methods for synthesizing N-arylnaphthalen-1-amine analogues.

The Ullmann-type N-arylation of amines typically involves reacting an aryl halide (often an iodide or bromide) with an amine in the presence of a copper catalyst (such as CuI or Cu₂O) and a base, often in a polar aprotic solvent like DMF or DMSO. nih.gov The development of effective ligands, such as diamines and amino acids, has significantly expanded the scope and efficiency of this reaction, allowing it to proceed at lower temperatures. nih.gov

The reactivity in Ullmann condensations can be influenced by the electronic nature of the substituents on the aryl halide, with electron-withdrawing groups generally accelerating the reaction. nih.gov

Table 2: Examples of Ullmann Condensation for the Synthesis of Substituted N-Aryl Naphthalenes

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 1-Iodonaphthalene | 4-Fluoroaniline | CuI / L-proline | K₂CO₃ | DMSO | High |

| 1-Bromonaphthalene | 4-Nitroaniline | Cu₂O / N,N'-dimethylethylenediamine | Cs₂CO₃ | DMF | Good |

| 4-Iodo-1,2-difluorobenzene | Naphthalen-1-amine | CuI | K₃PO₄ | Pyridine | Moderate |

| 4-Bromo-N,N-dimethylaniline | Naphthalen-1-amine | CuI / Phenanthroline | K₂CO₃ | Dioxane | Good |

Note: This table is a representative compilation based on general knowledge of the Ullmann condensation scope. Specific yields are highly dependent on the precise reaction conditions and the nature of the substituents.

The strategic incorporation of various functional groups, such as methoxy, nitro, cyano, and trifluoromethyl groups, onto the phenyl ring of N-phenylnaphthalen-1-amine allows for a systematic investigation of structure-activity relationships in various applications, including materials science and medicinal chemistry. The choice between palladium- or copper-catalyzed methods often depends on factors like cost, functional group compatibility, and desired reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), enabling the comprehensive mapping of the molecular structure.

The ¹H-NMR spectrum of N-(4-Fluorophenyl)naphthalen-1-amine provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) and fluorophenyl rings, as well as the amine proton.

The protons on the naphthalene ring system typically appear as a series of multiplets in the downfield region (approximately 7.0-8.0 ppm), a result of the deshielding effect of the aromatic ring current. ucl.ac.ukmsu.edu The specific chemical shifts and coupling patterns allow for the assignment of each proton on the bicyclic system. For the parent compound, N-phenylnaphthalen-1-amine, these protons resonate at δ 8.03–7.98 (m, 1H), 7.87–7.82 (m, 1H), 7.55 (d, J = 7.0 Hz, 1H), 7.47 (tt, J = 6.8, 5.2 Hz, 2H), and 7.41–7.34 (m, 2H). rsc.org

The 4-fluorophenyl group presents a more symmetrical pattern. Due to the fluorine atom at the C4 position, the protons at C2/C6 and C3/C5 are chemically equivalent, leading to a characteristic AA'BB' system, which often appears as two distinct multiplets or doublet of doublets. rsc.org The protons ortho to the fluorine (C3/C5) are coupled to the fluorine atom and the adjacent protons, while the protons meta to the fluorine (C2/C6) are coupled to their adjacent protons. These signals are typically found in the aromatic region, influenced by the electronic effects of both the fluorine and the amine group.

A broad singlet corresponding to the amine proton (N-H) is also expected. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. pdx.eduorgchemboulder.com

Table 1: Expected ¹H-NMR Chemical Shift Ranges for this compound Note: Data is estimated based on analogous structures. Actual values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene Protons | 7.0 – 8.1 | Multiplets (m) |

| 4-Fluorophenyl Protons (H2', H6') | 6.9 – 7.4 | Multiplet (m) or Doublet of Doublets (dd) |

| 4-Fluorophenyl Protons (H3', H5') | 6.9 – 7.4 | Multiplet (m) or Doublet of Doublets (dd) |

| Amine Proton (N-H) | Variable (e.g., 5.0 - 6.5) | Broad Singlet (br s) |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment.

The spectrum will show ten signals for the naphthalene ring carbons and four signals for the 4-fluorophenyl ring carbons. The carbons of the naphthalene moiety typically resonate between 110 and 145 ppm. rsc.orgorganicchemistrydata.org For the related N-phenylnaphthalen-1-amine, these signals appear at δ 144.7, 138.7, 134.6, 128.4, 127.7, 125.9, 125.5, 122.9, 121.7, 120.4, and 115.9. rsc.org

A key feature in the spectrum of the target compound is the direct carbon-fluorine coupling (¹JCF), which results in a large splitting of the signal for the carbon atom bonded to fluorine (C4'). mdpi.com This signal will appear as a doublet with a coupling constant typically in the range of 240-250 Hz. mdpi.com Smaller couplings (²JCF, ³JCF) may also be observed for the ortho (C3'/C5') and meta (C2'/C6') carbons, respectively, further aiding in signal assignment. mdpi.com The chemical shifts for the fluorophenyl carbons are influenced by the high electronegativity of the fluorine atom. mdpi.com

Table 2: Expected ¹³C-NMR Chemical Shift Data for this compound Note: Data is estimated based on analogous structures. Actual values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| Naphthalene Carbons | 110 – 145 | - |

| 4-Fluorophenyl C1' | ~138 | Small (e.g., ⁴JCF) |

| 4-Fluorophenyl C2', C6' | ~122 | Small (e.g., ³JCF ≈ 8 Hz) |

| 4-Fluorophenyl C3', C5' | ~116 | Medium (e.g., ²JCF ≈ 22 Hz) |

| 4-Fluorophenyl C4' | ~160 | Large (e.g., ¹JCF ≈ 245 Hz) |

¹⁹F-NMR is a highly sensitive technique used specifically to characterize the fluorine atom within a molecule. biophysics.orgnih.gov Since ¹⁹F has a natural abundance of 100% and a nuclear spin of ½, it provides sharp, easily interpretable signals. wikipedia.org

For this compound, the ¹⁹F-NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this signal is highly sensitive to the electronic environment. alfa-chemistry.com For aromatic fluorides like the one in the target molecule, the chemical shift typically appears in the range of -100 to -130 ppm relative to the standard reference, CFCl₃. colorado.eduucsb.edu The signal may appear as a multiplet due to coupling with the ortho-protons (H3'/H5') on the phenyl ring.

While 1D NMR spectra provide foundational data, 2D NMR experiments are often necessary to unambiguously assign all signals and confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of protons within the naphthalene and fluorophenyl ring systems, confirming the positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the ¹³C signals for all protonated carbons in the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its precise elemental composition. For this compound, with a molecular formula of C₁₆H₁₂FN, HR-MS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass. rsc.org

The expected molecular ion peak [M+H]⁺ would be used to verify the elemental formula against a database of possibilities, providing strong evidence for the compound's identity.

Table 3: Calculated Mass for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₆H₁₂FN | [M]⁺ | 237.0954 |

| C₁₆H₁₃FN | [M+H]⁺ | 238.1032 |

| C₁₆H₁₂FNNa | [M+Na]⁺ | 260.0851 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the identity and assessing the purity of synthesized this compound. The liquid chromatography stage separates the target compound from any unreacted starting materials, byproducts, or other impurities present in the sample. Following separation, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For this compound, analysis is typically performed using a positive ionization mode, such as electrospray ionization (ESI). This process results in the protonation of the basic amine nitrogen, generating a prominent molecular ion peak corresponding to [M+H]⁺. Given the molecular weight of this compound (C₁₆H₁₂FN) is approximately 237.27 g/mol , the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak at an m/z value of approximately 238.13, confirming the compound's elemental composition. mdpi.com The high sensitivity and specificity of LC-MS allow for the detection of trace-level impurities, making it a crucial tool for quality control and purity verification. rug.nlgassnova.no

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring its absorption of infrared radiation at various frequencies. The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its structural features.

The key vibrational modes include the N-H stretch of the secondary amine, the aromatic C-H stretches of the naphthalene and fluorophenyl rings, the C=C stretching vibrations within the aromatic systems, the C-N stretching of the amine linkage, and the distinctive C-F stretching band. mdpi.com The specific frequencies of these vibrations provide a molecular fingerprint, confirming the successful synthesis of the target compound. researchgate.net

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretching | 3350 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1580 - 1610 and 1450 - 1500 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1150 - 1250 |

Electronic Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The extensive conjugation across the naphthalene and phenyl rings results in characteristic absorption bands, primarily corresponding to π → π* transitions.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would exhibit multiple absorption maxima (λmax). The high-energy bands in the UV region are attributed to electronic transitions within the individual aromatic rings, while lower-energy bands, often extending towards the visible region, are indicative of the intramolecular charge transfer (ICT) between the electron-donating amine group and the aromatic systems. researchgate.net

| Electronic Transition | Typical λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 220 - 280 | Naphthalene and Phenyl Rings |

| π → π / ICT | 320 - 380 | Extended Conjugated System |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional molecular structure of a compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's absolute configuration and preferred conformation.

| Structural Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic |

| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-N, C-F, C=C). | C-N: ~1.38 Å; C-F: ~1.36 Å |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-C). | Provides information on local geometry. |

| Torsion (Dihedral) Angle (°) | Angle between the naphthalene and fluorophenyl planes. | Defines the molecular conformation. |

Analysis of Intermolecular Interactions in Crystal Lattices

The study of intermolecular interactions within the crystal lattice is crucial for understanding the solid-state properties of a compound. For this compound, a crystallographic analysis would reveal the precise arrangement of molecules. It is anticipated that the crystal packing would be governed by a combination of weak non-covalent interactions.

Based on the functional groups present—a naphthalene ring, a fluorophenyl group, and a secondary amine—the primary intermolecular interactions expected to be observed are:

N-H···π Interactions: The amine proton could interact with the electron-rich π-systems of the naphthalene or fluorophenyl rings of neighboring molecules.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can form weak hydrogen bonds with the π-faces of adjacent aromatic systems.

π–π Stacking: The planar naphthalene and fluorophenyl rings would likely engage in π–π stacking interactions, contributing significantly to the crystal's stability. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal structure.

C-H···F and C-F···π Interactions: The fluorine atom, with its high electronegativity, could participate in weak hydrogen bonds with nearby C-H groups or interact with the π-system of adjacent rings.

A detailed crystallographic study would provide quantitative data on these interactions, such as bond distances and angles, which are essential for a complete understanding of the supramolecular architecture.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Molecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties onto this surface, one can gain insights into the nature and prevalence of different types of molecular contacts.

For this compound, a Hirshfeld surface analysis would involve generating a 3D surface around the molecule and color-coding it based on the normalized contact distance (dnorm). This would highlight regions of close intermolecular contacts.

The analysis would be complemented by 2D "fingerprint plots," which summarize the distribution of intermolecular contacts. These plots of the distance to the nearest nucleus external to the surface (de) versus the distance to the nearest nucleus internal to the surface (di) provide a quantitative breakdown of the different types of atomic contacts.

Hypothetical Contribution of Intermolecular Contacts for this compound

| Contact Type | Description | Estimated Percentage Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms. These are typically the most abundant due to the number of hydrogen atoms on the molecular surface. | 40 - 50% |

| C···H/H···C | Interactions between carbon and hydrogen atoms, often indicative of C-H···π interactions. | 25 - 35% |

| C···C | Contacts between carbon atoms, often associated with π–π stacking interactions. | 5 - 10% |

| F···H/H···F | Interactions involving the fluorine atom and hydrogen atoms, representing weak hydrogen bonds. | 5 - 10% |

| N···H/H···N | Contacts involving the amine nitrogen and hydrogen atoms, indicative of N-H···π or other weak interactions. | 1 - 5% |

| Other (F···C, F···N, etc.) | Miscellaneous contacts contributing to a smaller extent. | < 5% |

It is critical to reiterate that the data presented in the table is a hypothetical estimation based on the analysis of structurally analogous compounds. A definitive analysis can only be performed upon the successful crystallization and subsequent X-ray diffraction study of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

A DFT study would begin with the optimization of the molecular geometry of N-(4-Fluorophenyl)naphthalen-1-amine to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C(naphthyl)-N bond length (Å) | Data not available |

| N-C(phenyl) bond length (Å) | Data not available |

| C(phenyl)-F bond length (Å) | Data not available |

| C-N-C bond angle (°) | Data not available |

| Naphthyl-N-C-Phenyl dihedral angle (°) | Data not available |

Note: This table is illustrative. No experimental or theoretical data for these parameters were found.

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and electronic transitions. A small gap suggests that the molecule is more reactive and can be easily excited. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule involved in electron donation and acceptance, respectively, and could indicate the possibility of intramolecular charge transfer (ICT) from the electron-rich naphthalene (B1677914) ring to the fluorophenyl moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is illustrative. No specific FMO data for this compound were found.

DFT calculations can predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

Theoretical IR Spectra: By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending of different bonds, such as N-H, C-N, C-F, and aromatic C-H bonds.

NMR Chemical Shifts: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C atoms can be calculated and compared with experimental data to aid in the structural elucidation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and generate a theoretical UV-Visible spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating regions of high electron density and susceptibility to electrophilic attack. Positive potential (blue) would be expected around the amine hydrogen, indicating an electron-deficient region prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic rings, which contributes to the molecule's stability and electronic structure. The strength of these interactions is typically evaluated by the second-order perturbation energy (E(2)).

Table 3: Hypothetical NBO Analysis - Significant Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(Cnaphthyl-Cnaphthyl) | Data not available |

| LP(1) N | π*(Cphenyl-Cphenyl) | Data not available |

Note: This table is illustrative and shows the types of interactions that would be analyzed. No specific NBO data were found.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques could be employed to study the dynamic behavior of this compound. For instance, molecular dynamics (MD) simulations could be used to study its behavior in different solvents or its interaction with biological macromolecules if it were being investigated as a potential drug candidate. These simulations would provide insights into its conformational flexibility and intermolecular interactions over time.

Molecular Docking for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. In molecular docking simulations, this is often estimated using a scoring function that calculates the binding energy (typically in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Currently, there are no published studies detailing the binding affinities or interaction energies of this compound with any specific biological target. Such a study would involve docking the compound into the active site of a selected protein and calculating the theoretical binding energy. For context, a study on a structurally related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, reported a binding affinity of -10.61 Kcal/mol with the human estrogen alpha receptor. mdpi.comresearchgate.net This value serves as an example of the type of data a molecular docking study could provide for this compound.

Table 1: Illustrative Binding Affinity Data for a Structurally Related Compound

| Compound Name | Target Protein | Binding Affinity (kcal/mol) |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor Alpha (ERα) | -10.61 |

Note: This data is for a different compound and is presented for illustrative purposes only. No such data is currently available for this compound.

Beyond a simple energy score, molecular docking can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition.

For this compound, one could anticipate several key interactions:

Hydrogen Bonding: The amine group (-NH-) can act as a hydrogen bond donor.

Hydrophobic Contacts: The naphthalene and fluorophenyl rings are largely nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic nature of both the naphthalene and fluorophenyl rings makes them candidates for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Cation-Pi: The electron-rich π systems of the aromatic rings could interact favorably with cationic residues such as lysine or arginine.

A detailed docking study would map these interactions and identify the key amino acid residues involved in binding. For instance, the aforementioned study on a related pyrazole (B372694) derivative identified van der Waals and hydrophobic interactions with residues Arg394 and Glu353 as being important for its binding to ERα. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the conformational flexibility of this compound in solution and to evaluate the stability of its complex with a target protein.

A typical MD simulation would involve placing the compound (or its protein complex) in a simulated box of solvent molecules and calculating the forces between atoms over a series of time steps. This allows for the observation of how the molecule moves and changes shape. Key outputs from MD simulations include the root-mean-square deviation (RMSD), which can indicate the stability of a protein-ligand complex over the simulation time.

There are currently no published MD simulation studies specifically focused on this compound. Such research would be valuable for confirming the stability of any predicted binding modes from molecular docking and for understanding how the compound behaves in a more realistic, dynamic environment. For example, a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives used MD simulations to assess the stability of ligand-protein complexes, reporting RMSD values to track conformational changes over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.

To conduct a QSAR study for this compound, one would first need a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors (physicochemical, electronic, and steric properties) would then be calculated for each compound, and a mathematical model would be developed to correlate these descriptors with the observed activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are advanced techniques that consider the 3D properties of molecules.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic properties are likely to increase or decrease activity. nanobioletters.com

CoMSIA is similar to CoMFA but includes additional descriptor fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the structure-activity relationship. nanobioletters.com

No 3D-QSAR studies have been published for a series of compounds that includes this compound. Developing such a model would be a significant step in the rational design of more potent analogs, as the resulting contour maps would provide a clear visual guide for structural modifications that could enhance biological activity.

Potential Applications in Materials Science and Catalysis Academic Focus

Chiral Ligand Design and Application in Asymmetric Catalysis

The naphthalene-amine framework is a valuable precursor for the synthesis of chiral ligands, which are crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. The development of these ligands often focuses on introducing phosphorus-containing groups to create aminophosphine (B1255530) ligands, which are highly effective in metal-catalyzed asymmetric reactions.

Synthesis of Chiral Aminophosphine Ligands from Naphthalene-Amine Precursors

The synthesis of chiral aminophosphine ligands from naphthalene-amine precursors is a strategic area of research. These ligands are prized for their stability, low toxicity, and ease of handling. rsc.org A common synthetic route involves transforming aminobenzylnaphthols, which can be derived from naphthalene-amines, into intermediates suitable for introducing a phosphine (B1218219) group. mdpi.com

One established strategy involves the Betti reaction, which condenses a 2-naphthol (B1666908), an aryl aldehyde (like 4-fluorobenzaldehyde), and an amine to yield aminobenzylnaphthols. mdpi.com These intermediates can then be converted into valuable chiral ligands. A critical step in this transformation is the modification of the naphthol's hydroxyl group into a good leaving group, often by converting it into a triflate. This triflate derivative then becomes a key intermediate for subsequent palladium-catalyzed cross-coupling reactions to introduce the phosphine moiety, ultimately yielding the desired aminophosphine ligand. mdpi.com The resulting aminophosphine oxide can be reduced by standard methods to the corresponding aminophosphine. mdpi.com Chiral bidentate aminophosphines can also be synthesized through the reaction of chlorodiphenylphosphine (B86185) (ClPPh₂) with appropriate enantiopure amine building blocks containing a naphthyl group. researchgate.net

This modular approach allows for the creation of a diverse library of ligands where the steric and electronic properties can be fine-tuned by varying the components of the initial Betti reaction or the amine precursor. mdpi.comresearchgate.net

Enantioselective Catalysis Mediated by Naphthalene-Amine Derived Ligands

Ligands derived from naphthalene-amine scaffolds have demonstrated significant potential in mediating enantioselective catalytic reactions. researchgate.net The chirality and structural rigidity of these ligands are key to inducing high levels of stereocontrol. Chiral bidentate aminophosphines derived from 1-naphthyl amines have been successfully applied in the rhodium-catalyzed hydroformylation of styrene (B11656) and vinyl acetate. researchgate.net In these reactions, the ligands were shown to achieve high regioselectivity and moderate enantioselectivity, demonstrating their potential for creating valuable chiral aldehydes. researchgate.net

Another important application is in the construction of N-C atropisomers, which are chiral molecules arising from restricted rotation around a nitrogen-carbon bond. nih.gov Chiral phosphoric acids have been used to catalyze the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. nih.gov This method provides access to atroposelective naphthalene-1,2-diamines with high yields and excellent enantiomeric excess (ee), highlighting a sophisticated strategy for chirality transfer. nih.gov

The effectiveness of these catalytic systems relies on the precise three-dimensional arrangement of the ligand around the metal center, which dictates the facial selectivity of the substrate's approach. Research in this area continues to focus on optimizing ligand design to achieve higher enantioselectivity and broader substrate scope. researchgate.net

| Catalytic Reaction | Ligand Type | Substrate | Enantiomeric Excess (ee) | Regioselectivity |

| Rh-catalyzed Hydroformylation | Chiral aminophosphine | Styrene | Up to 51% | High |

| Rh-catalyzed Hydroformylation | Chiral aminophosphine | Vinyl Acetate | Moderate | High |

| CPA-catalyzed C-H Amination | Chiral Phosphoric Acid | N-aryl-2-naphthylamine | Up to 93% | N/A |

Development of Organic Materials for Optoelectronic Devices

Derivatives of N-(4-Fluorophenyl)naphthalen-1-amine are promising candidates for the development of organic materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). The aromatic amine and naphthalene (B1677914) moieties are well-known components in hole-transporting materials due to their electronic properties and thermal stability. snu.ac.krresearchgate.net

For instance, the compound 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), which incorporates the naphthalen-1-yl-phenyl-amine structure, has been identified as a multifunctional organic material. snu.ac.kr It can function as a deep-blue emitting material and a hole-transporting material in OLEDs. Devices using 1-TNPA have shown efficient emission characteristics and more effective hole transport compared to standard materials like 4,4′-bis[N-(naphthyl-N-phenyl amino)]biphenyl (NPD). snu.ac.kr Furthermore, naphthalene-based polyimides are noted for their thermal stability and electroactive properties, making them suitable for various optoelectronic applications. researchgate.net The incorporation of these robust structural units contributes to materials with high thermal stability and efficient charge-carrier mobility, which are critical for the performance and longevity of organic electronic devices. snu.ac.kratomfair.com

Investigation of Photophysical Properties and Nonlinear Optical (NLO) Behavior

The unique electronic structure of this compound and its derivatives makes them interesting targets for investigating photophysical and nonlinear optical (NLO) properties. The interaction between the electron-donating amine group and the electron-accepting naphthalene ring system can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netrsc.org

Studies on closely related compounds, such as N-(3-fluorophenyl)naphthaldimine, have revealed solvatochromic behavior, where the absorption and emission spectra shift in response to the polarity of the solvent. researchgate.net This phenomenon is a strong indicator of a significant change in the molecule's dipole moment upon excitation and implies a non-zero first hyperpolarizability (β), a key requirement for second-order NLO activity. researchgate.net The NLO effect in organic molecules is rooted in the presence of delocalized π-electron systems coupled with electron donor and acceptor groups, a configuration present in this class of compounds. researchgate.net

The photophysical properties of amino-naphthalene derivatives are highly dependent on the position of the amino group and the solvent environment. rsc.orgresearchgate.net Key properties investigated include:

Stokes Shift: The difference between the maximum absorption and emission wavelengths. Large Stokes shifts are often observed in polar solvents, consistent with an ICT state. rsc.org

Fluorescence Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process. This property is often sensitive to solvent polarity, with yields sometimes decreasing in more polar solvents due to the facilitation of non-radiative decay pathways. researchgate.netrsc.org

Computational methods, such as ab initio quantum mechanical calculations, are employed to predict the electric dipole moment (μ) and the first hyperpolarizability (β) of these molecules, providing theoretical support for their potential NLO behavior. researchgate.net

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | 409 | 460 | 2800 | 0.81 |

| 4-Amino-1,8-naphthalimide (4APNI) | Methanol | 425 | 538 | 5100 | 0.09 |

| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | 385 | 429 | 2900 | 0.83 |

| 3-Amino-1,8-naphthalimide (3APNI) | Methanol | 400 | 564 | 7800 | 0.02 |

Data for related amino-naphthalimide compounds illustrates the strong influence of solvent polarity on photophysical properties. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Fluorophenyl)naphthalen-1-amine in laboratory settings?

The compound can be synthesized via cross-coupling reactions. For example, Te(II)-catalyzed cross-dehydrogenative phenothiazination of anilines involves reacting 2-acetylphenothiazine with this compound under catalytic conditions. This method achieves an 87% yield after purification via flash chromatography (Pentane/ethyl acetate, 85:15) . Alternatively, reductive amination of 4-fluoroaniline derivatives with naphthalen-1-amine precursors may be employed, using reducing agents like sodium cyanoborohydride .

Q. How can structural characterization of this compound be performed?

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl) is critical for confirming functional group attachment and purity. For example, a related compound, 4-(4-fluorobenzyl)-N,N-dimethylnaphthalen-1-amine, shows distinct aromatic proton resonances between δ 7.2–8.2 ppm and methyl group signals near δ 2.9–3.1 ppm .

- X-ray Crystallography: Crystal structure determination (e.g., using SHELX programs) provides bond lengths, angles, and packing arrangements. A similar naphthalen-1-amine derivative crystallizes in a triclinic system (space group ) with unit cell parameters Å, Å, Å .

Q. What spectroscopic techniques are suitable for analyzing substituent effects in this compound?

UV-Vis and IR spectroscopy can elucidate electronic interactions between the fluorophenyl group and naphthalene ring. For instance, IR stretching frequencies for C-F bonds (~1220–1150 cm) and aromatic C=C vibrations (~1600–1450 cm) provide insights into conjugation effects .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction studies (e.g., using SHELXL ) reveal torsional angles between the fluorophenyl and naphthalene moieties. For example, in N-(4-Bromobenzylidene)naphthalen-1-amine, the dihedral angle between the naphthalene and benzylidene planes is 12.5°, indicating partial conjugation . Such data clarify steric and electronic interactions influencing molecular geometry.

Q. What challenges arise in interpreting conflicting spectroscopic and crystallographic data?

Discrepancies between NMR-derived solution-phase conformations and solid-state X-ray structures may occur due to dynamic effects (e.g., rotational freedom of the fluorophenyl group). For example, NMR might suggest free rotation, while crystallography shows a fixed conformation due to crystal packing . Computational modeling (DFT) can reconcile these differences by simulating both states .

Q. How can functionalization of this compound be achieved for advanced applications?

Palladium-catalyzed C-H activation enables site-selective functionalization. A reported method uses N,N-dimethylformamide as a dimethylamino source, introducing substituents at the naphthalene ring’s C4 position with high regioselectivity . Reaction conditions (e.g., catalyst loading, temperature) must be optimized to avoid side reactions like over-amination.

Q. What mechanistic insights guide the optimization of catalytic reactions involving this compound?

In Te(II)-catalyzed reactions, the mechanism likely involves single-electron transfer (SET) steps, where the catalyst oxidizes the amine substrate to generate radical intermediates. Kinetic studies (e.g., monitoring by HPLC) and isotopic labeling can validate proposed pathways .

Key Research Considerations

- Contradictory Data: Discrepancies between synthetic yields (e.g., 87% vs. 72%) may stem from catalyst efficiency or substrate electronic effects .

- Instrumentation: Use high-resolution mass spectrometry (HRMS) and SC-XRD for unambiguous characterization. Avoid overreliance on low-resolution techniques.

- Ethical Sourcing: Ensure fluorophenyl precursors are obtained from reputable suppliers (e.g., NIST-validated sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.